![molecular formula C16H18N2O4 B3002804 ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate CAS No. 1207048-52-9](/img/structure/B3002804.png)

ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

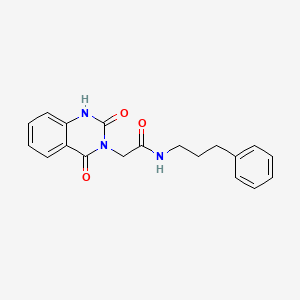

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, for example, is a polycyclic structure with both aromatic and non-aromatic rings .Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in a variety of chemical reactions. For instance, the amino group could act as a nucleophile in substitution reactions, while the ester could undergo hydrolysis or condensation reactions .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate. This compound is a derivative of quinolone and indole, which are significant heterocyclic systems in pharmaceuticals and natural products.

Synthesis of Fused Heterocycles

Quinolone derivatives are known for their utility in synthesizing related four-membered to seven-membered heterocycles . These heterocycles often exhibit unique biological activities, making them valuable in drug research and development.

Anticancer Drug Development

Indole derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . They play a crucial role in cell biology and are used in the treatment of various types of cancer.

Enzyme Inhibition for Cancer Treatment

Compounds similar to ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate have been used as enzyme inhibitors. For example, DHPM derivatives like Monastrol inhibit kinesin-5, leading to cell cycle arrest and potential cancer cell apoptosis .

Antimicrobial Activities

The antimicrobial properties of quinolone and indole derivatives make them candidates for developing new antibiotics and antifungal agents . Their ability to interact with bacterial and fungal cell components can lead to the development of novel treatments for infections.

Antioxidant Properties

Research has indicated that certain quinolone derivatives exhibit antioxidant activities . These properties are beneficial in preventing oxidative stress-related diseases and could be applied in the development of health supplements.

Biological Potential in Anti-inflammatory and Analgesic Applications

Indole derivatives have shown anti-inflammatory and analgesic activities, which could be explored further for the development of new pain management drugs .

Green Chemistry Synthesis

The compound’s derivatives have been synthesized using green chemistry approaches, such as solvent-free conditions and eco-friendly catalysts . This application is crucial for sustainable and environmentally friendly pharmaceutical manufacturing processes.

Pharmacological Profiles

Derivatives of the compound have versatile pharmacological profiles due to their ability to interact with various receptors in biological systems . This interaction potential makes them valuable for drug discovery and development in multiple therapeutic areas.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets through a nucleophilic substitution reaction . The nitrogen in the compound acts as a nucleophile, reacting with electrophilic carbon atoms in the target molecule . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to influence various cellular processes, leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s reactivity may be influenced by the pH of the environment, with more acidic or basic conditions potentially enhancing or inhibiting its activity .

properties

IUPAC Name |

ethyl 2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-22-16(21)14(19)17-11-7-10-5-4-6-18-13(10)12(8-11)9(2)15(18)20/h7-9H,3-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEUGIYZKQQAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C3C(=C1)C(C(=O)N3CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)

![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)

![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)

![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)

![ethyl 6-benzyl-2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3002733.png)

![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide](/img/structure/B3002739.png)

![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)

![ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3002743.png)

![2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3002744.png)